

A Comprehensive Technical Guide to the Thermochemical Properties of Cesium Hydroxide

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Compound of Interest

Compound Name: Cesium hydroxide

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This technical guide provides a thorough examination of the thermochemical data for **cesium hydroxide** (CsOH). The information is presented in a clear, structured format to facilitate its use in research, development, and scientific applications. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visualizations to illustrate the relationships between these fundamental properties.

Core Thermochemical Data

Cesium hydroxide is a strong base with significant applications in various chemical processes.^[1] A precise understanding of its thermochemical properties is essential for process modeling, safety analysis, and material compatibility assessments. The following tables summarize the key thermochemical data for **cesium hydroxide** in its solid, liquid, and gaseous states.

Table 1: Standard Molar Thermochemical Properties of Cesium Hydroxide at 298.15 K

Property	Symbol	Solid (cr)	Liquid (l)	Gas (g)	Units
Molar Mass	M	149.912	149.912	149.912	g/mol
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-416.73	-405.97	-259.41	kJ/mol
Standard Molar Entropy	S°	98.74	118.51	254.81	J/(mol·K)
Molar Heat Capacity (constant pressure)	C_p	69.9	-	-	J/(mol·K)

Data sourced from the NIST Chemistry WebBook.

Table 2: Temperature-Dependent Heat Capacity of Cesium Hydroxide

The heat capacity of **cesium hydroxide** varies with temperature. This relationship can be accurately described by the Shomate Equation:

$$C_p^\circ = A + Bt + Ct^2 + D \cdot t^3 + E/t^2$$

where:

- C_p° is the heat capacity in J/(mol·K)
- t is the temperature in Kelvin divided by 1000

The coefficients for the Shomate Equation for **cesium hydroxide** in its different phases are provided below.

Solid Phase (298 K to 588 K)

Phase	Temperature Range (K)	A	B	C	D	E
Solid I	298 - 410	45.31	79.50	-	-	-
Solid II	410 - 493	87.86	-	-	-	-
Solid III	493 - 588	79.50	-	-	-	-

Liquid Phase (588 K to 2000 K)

Phase	Temperature Range (K)	A	B	C	D	E
Liquid	588 - 2000	81.59	-	-	-	-

Gas Phase (2000 K to 6000 K)

Phase	Temperature Range (K)	A	B	C	D	E
Gas	2000 - 6000	49.63521	6.922637	-1.377616	0.094260	-0.147846

Data and coefficients sourced from the NIST Chemistry WebBook.

Experimental Protocols for Thermochemical Data Determination

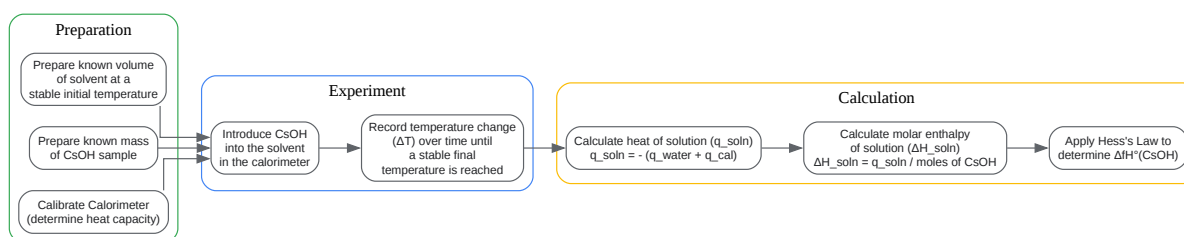
The accurate determination of the thermochemical properties of **cesium hydroxide** relies on precise calorimetric and vapor pressure measurement techniques. The following sections detail the principles and generalized procedures for these key experiments.

Determination of Enthalpy of Formation by Solution Calorimetry

The standard enthalpy of formation of **cesium hydroxide** is typically determined indirectly by measuring its enthalpy of solution.

Principle: The enthalpy of solution (ΔH_{soln}) is the heat change associated with the dissolution of a substance in a solvent. By measuring the heat of solution of **cesium hydroxide** in a suitable solvent (e.g., water or a dilute acid) and applying Hess's Law with the known standard enthalpies of formation of the other reactants and products in the dissolution reaction, the standard enthalpy of formation of CsOH(s) can be calculated.

Experimental Workflow:



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Caption: Workflow for determining the enthalpy of formation of CsOH via solution calorimetry.

Detailed Methodology:

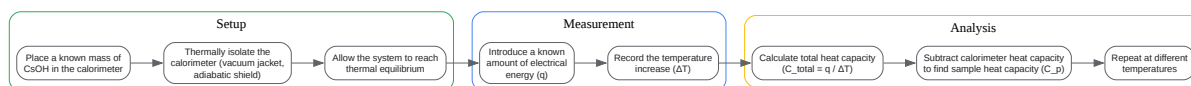
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by introducing a known amount of heat (e.g., via an electric heater or by mixing hot and cold water) and measuring the resulting temperature change.[2]

- **Sample Preparation:** A precisely weighed sample of pure, anhydrous **cesium hydroxide** is prepared. Due to its hygroscopic nature, handling should be performed in a dry atmosphere (e.g., a glovebox).
- **Solvent Preparation:** A known volume of deionized water or a dilute acid is placed in the calorimeter, and its temperature is allowed to stabilize.
- **Dissolution:** The **cesium hydroxide** sample is introduced into the solvent, and the mixture is stirred continuously to ensure complete dissolution.
- **Temperature Measurement:** The temperature of the solution is recorded at regular intervals before, during, and after the dissolution process to obtain a precise temperature change (ΔT).
- **Calculation:**
 - The heat absorbed by the solution and the calorimeter is calculated.
 - The molar enthalpy of solution is then determined.
 - Using the known standard enthalpies of formation of the solvent and the resulting ions in solution, the standard enthalpy of formation of solid **cesium hydroxide** is calculated using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

Principle: Adiabatic calorimetry is used to measure the heat capacity of a substance by introducing a known amount of heat to the sample in a thermally isolated system (the calorimeter) and measuring the resulting temperature increase.^[3] In an ideal adiabatic setup, there is no heat exchange with the surroundings.

Experimental Workflow:



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Caption: Workflow for determining the heat capacity of CsOH using adiabatic calorimetry.

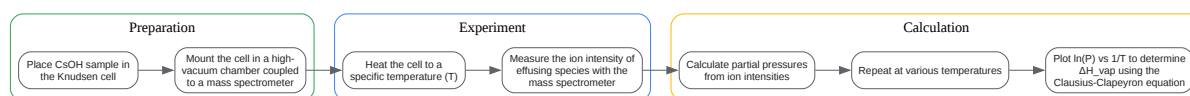
Detailed Methodology:

- **Sample Preparation:** A known mass of solid **cesium hydroxide** is placed in the sample container of the adiabatic calorimeter.
- **Thermal Isolation:** The calorimeter is assembled and placed under a high vacuum to minimize heat loss through convection and conduction. An adiabatic shield, whose temperature is controlled to match that of the calorimeter, minimizes radiative heat loss.
- **Heating:** A precisely measured amount of electrical energy is supplied to a heater within the sample container over a defined period.
- **Temperature Measurement:** The temperature of the sample is carefully monitored before, during, and after the heating period to determine the exact temperature rise.
- **Calculation:** The heat capacity of the sample is calculated by dividing the input energy by the temperature rise, after correcting for the heat capacity of the sample container and any other addenda.
- **Temperature Dependence:** The experiment is repeated at various temperatures to determine the heat capacity as a function of temperature.

Determination of Vapor Pressure and Enthalpy of Vaporization by Knudsen Effusion Mass Spectrometry (KEMS)

Principle: The Knudsen effusion method is used to measure the vapor pressure of a substance with low volatility.[4] The sample is heated in a sealed container (a Knudsen cell) with a small orifice. The rate of mass loss due to the effusion of vapor through the orifice into a vacuum is measured. This mass loss rate is proportional to the vapor pressure. When combined with a mass spectrometer, this technique allows for the identification of the vapor species and the determination of their partial pressures.

Experimental Workflow:



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Caption: Workflow for determining the vapor pressure and enthalpy of vaporization of CsOH via KEMS.

Detailed Methodology:

- **Sample Loading:** A small amount of **cesium hydroxide** is placed into the Knudsen cell, which is typically made of an inert material like platinum or nickel.
- **System Setup:** The Knudsen cell is placed in a high-vacuum chamber and heated to a desired temperature.
- **Effusion and Detection:** The vapor effusing from the orifice forms a molecular beam that enters the ion source of a mass spectrometer. The gaseous species (e.g., CsOH monomers and dimers) are ionized and detected.
- **Data Acquisition:** The ion intensities of the different vapor species are measured as a function of temperature.

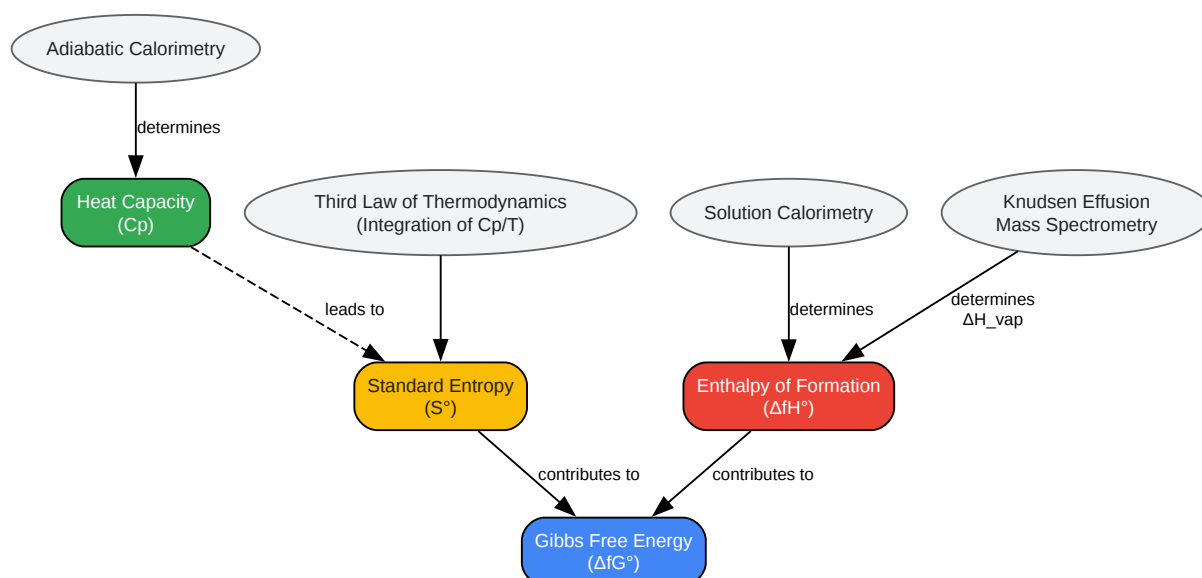
- **Vapor Pressure Calculation:** The partial pressure of each species is calculated from its ion intensity using a calibration constant, which can be determined using a substance with a known vapor pressure.
- **Enthalpy of Vaporization:** The enthalpy of vaporization (or sublimation for a solid) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta H_{\text{vap}}/R$.

Interrelation of Thermochemical Properties

The fundamental thermochemical properties of **cesium hydroxide** are interconnected through the laws of thermodynamics. The Gibbs free energy of formation ($\Delta_f G^\circ$), which determines the spontaneity of the formation of the compound from its elements, is related to the enthalpy of formation ($\Delta_f H^\circ$) and the entropy of formation ($\Delta_f S^\circ$) by the following equation:

$$\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$$

The diagram below illustrates the logical relationships between these core thermochemical properties and the experimental methods used to determine them.



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Caption: Relationship between key thermochemical properties of CsOH and their experimental determination.

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